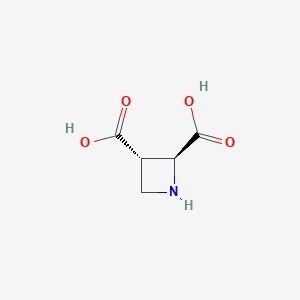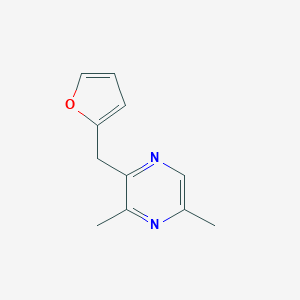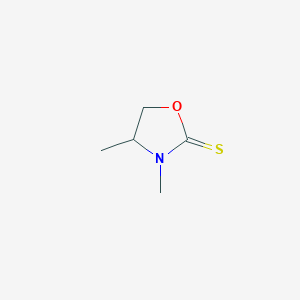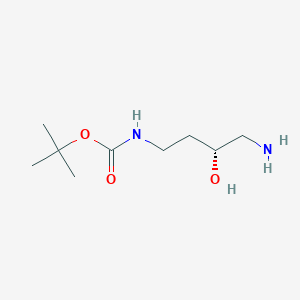
2-Methoxybenzoyl bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxybenzoyl bromide, also known as o-methoxybenzoyl bromide, is an organic compound with the chemical formula C8H7BrO2. It is a white crystalline powder that is commonly used in chemical synthesis as a reagent for the introduction of the methoxy group into aromatic compounds.
Mecanismo De Acción
The mechanism of action of 2-Methoxybenzoyl bromide involves the introduction of the methoxy group into aromatic compounds. This reaction occurs through the formation of an intermediate that undergoes nucleophilic substitution with the halogen atom.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 2-Methoxybenzoyl bromide. However, it has been found to exhibit cytotoxicity against cancer cells in vitro, suggesting its potential as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Methoxybenzoyl bromide in lab experiments is its ability to introduce the methoxy group into aromatic compounds with high selectivity and yield. However, its use is limited by its toxicity and the need for appropriate safety precautions.
Direcciones Futuras
There are several potential future directions for research involving 2-Methoxybenzoyl bromide. One area of interest is the development of new synthetic methods using this reagent. Additionally, the potential anticancer properties of 2-Methoxybenzoyl bromide warrant further investigation, particularly in vivo studies. Finally, the use of 2-Methoxybenzoyl bromide in the synthesis of novel compounds with potential therapeutic applications should be explored.
Métodos De Síntesis
The synthesis of 2-Methoxybenzoyl bromide involves the reaction of 2-Methoxybenzoyl bromidezoic acid with phosphorus pentachloride and subsequent treatment with bromine. This reaction produces the desired product in high yield.
Aplicaciones Científicas De Investigación
2-Methoxybenzoyl bromide has been widely used in scientific research as a reagent in the synthesis of various compounds. It is commonly used in the synthesis of benzimidazole derivatives, which have potential applications in the field of medicinal chemistry. Additionally, it has been used in the synthesis of 2-methoxyphenyl derivatives, which have been found to exhibit anti-inflammatory and analgesic properties.
Propiedades
Número CAS |
151093-32-2 |
|---|---|
Nombre del producto |
2-Methoxybenzoyl bromide |
Fórmula molecular |
C8H7BrO2 |
Peso molecular |
215.04 g/mol |
Nombre IUPAC |
2-methoxybenzoyl bromide |
InChI |
InChI=1S/C8H7BrO2/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3 |
Clave InChI |
OIZDFDUOVHDTLK-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)Br |
SMILES canónico |
COC1=CC=CC=C1C(=O)Br |
Sinónimos |
Benzoyl bromide, 2-methoxy- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![(3R,6R,9S,12R,15S)-3-(hydroxymethyl)-6-(1H-indol-3-ylmethyl)-9-(2-methylpropyl)-12-propan-2-yl-1,4,7,10,13-pentazabicyclo[13.3.0]octadecane-2,5,8,11,14-pentone](/img/structure/B115638.png)
![(3Ar,5aR,6aR,6bR)-2,2-dimethyl-3a,5a,6a,6b-tetrahydrooxireno[2,3-g][1,3]benzodioxole](/img/structure/B115639.png)
![1-[1-(2-Chlorophenyl)-2-(dimethylamino)ethyl]cyclohexan-1-ol](/img/structure/B115641.png)
